N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound with significant potential in pharmaceutical research. It is characterized by a complex molecular structure that incorporates various functional groups, which may contribute to its biological activity. The compound has a molecular formula of and a molecular weight of approximately 417.5 g/mol. This compound is classified primarily as an organic molecule due to its carbon-based structure and is often studied for its potential therapeutic applications.
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography are often employed for purification.
The molecular structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide can be represented using various structural notations:
InChI=1S/C20H23N3O5S/c21-17(22)19(24)23-16-10-15(25)14(9-13(16)28-11-18(21)26)12-20(27)29-8-6-7-30-12/h6-10,12H,11,21H2,(H,23,24)(H,22,25)This notation provides insight into the connectivity of atoms in the compound.
Key data points include:
The compound can participate in various chemical reactions typical for amides and dioxole derivatives:
Understanding the reactivity of each functional group within the compound is crucial for predicting its behavior in biological systems and during synthetic processes.
The mechanism of action for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully elucidated but is hypothesized to involve:
Further studies are required to quantify binding affinities and elucidate specific pathways affected by this compound.
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred:
Chemical properties include:
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has potential applications in:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2